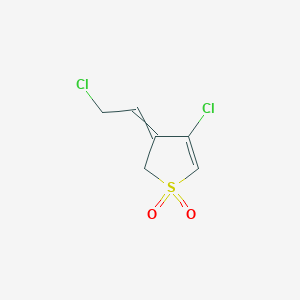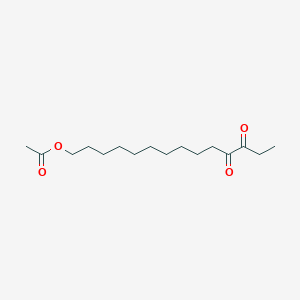
7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” is a complex organic compound that belongs to the class of acenaphthylene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can be further dehydrated to form an α,β-unsaturated ketone.
Cyclization: The intermediate compounds undergo cyclization reactions to form the acenaphthylene core structure.
Methoxylation: Introduction of methoxy groups at the 7 and 8 positions can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of advanced materials and chemical products.
Mécanisme D'action
The mechanism of action of “7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthene: A related compound with a similar core structure but different functional groups.
Naphthalene Derivatives: Compounds with a naphthalene core structure, often used in similar applications.
Uniqueness
“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” is unique due to its specific methoxy substitutions and tetrahydroacenaphthylene core, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
142266-75-9 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
7,8-dimethoxy-3,3a,4,5-tetrahydro-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C14H16O3/c1-16-11-7-9-5-3-4-8-6-10(15)13(12(8)9)14(11)17-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
HLBRDURYZJYMPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C3C(CCCC3=C1)CC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
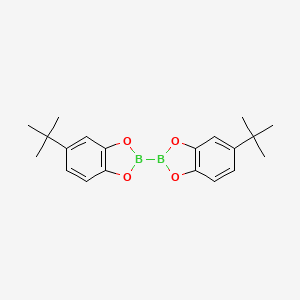
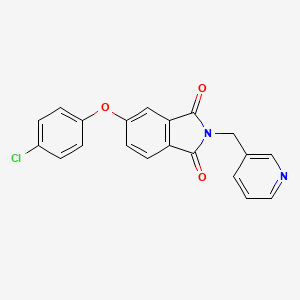
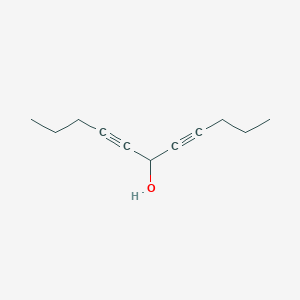
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
